What is Carnidazole-d3 and its primary use in research?
What is Carnidazole-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carnidazole-d3, a deuterated analog of the antiprotozoal agent Carnidazole. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Carnidazole in complex biological matrices using mass spectrometry. This document outlines its chemical properties, its role in analytical methodologies, and provides representative experimental protocols.
Core Concepts: Understanding Carnidazole-d3
Carnidazole-d3 is a synthetic derivative of Carnidazole where three hydrogen atoms on the O-methyl group have been replaced with deuterium atoms.[1] This isotopic labeling results in a molecule that is chemically identical to Carnidazole but has a molecular weight that is 3 Daltons higher.[1] This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.
The parent compound, Carnidazole, is a 5-nitroimidazole drug used in veterinary medicine to treat protozoal infections, most notably trichomoniasis (canker) in pigeons.[2][3][4] The mechanism of action of nitroimidazoles is believed to involve the reduction of the nitro group by the parasite's cellular machinery, leading to the formation of cytotoxic metabolites that damage the parasite's DNA and other macromolecules.
Primary Research Application:
The primary use of Carnidazole-d3 in a research setting is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies, drug metabolism research, and residue analysis of Carnidazole.
Physicochemical and Analytical Properties
A summary of the key quantitative data for Carnidazole-d3 is presented below. This information is crucial for the development of analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉D₃N₄O₃S | |
| Molecular Weight | 247.29 g/mol | |
| Parent Compound (Carnidazole) Molecular Weight | 244.27 g/mol | |
| CAS Number | 171364-40-2 | |
| Isotopic Labeling | 3 Deuterium atoms on the O-methyl group | |
| Typical Isotopic Purity | >98% (Varies by manufacturer) | |
| Appearance | Clear, colorless liquid or solid | |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol |
Experimental Protocols: Application in Bioanalysis
The following sections detail a representative workflow and a hypothetical experimental protocol for the use of Carnidazole-d3 as an internal standard for the quantification of Carnidazole in a biological matrix such as plasma or tissue.
General Workflow for Isotope Dilution Mass Spectrometry
The use of Carnidazole-d3 as an internal standard follows the principle of isotope dilution analysis. A known amount of the deuterated standard is added to the unknown sample at the beginning of the sample preparation process. The ratio of the analyte (Carnidazole) to the internal standard (Carnidazole-d3) is then measured by LC-MS/MS. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss of analyte during sample extraction and analysis will be accompanied by a proportional loss of the internal standard. This allows for highly accurate and precise quantification.
Workflow for Isotope Dilution Analysis.
Representative Sample Preparation Protocol (for Plasma)
This protocol is a representative example based on common techniques for the extraction of small molecules from plasma. Optimization will be required for specific applications.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a Carnidazole-d3 working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Hypothetical LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of Carnidazole and Carnidazole-d3. These will require optimization on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carnidazole | 245.1 | To be determined empirically | To be determined empirically |
| Carnidazole-d3 | 248.1 | To be determined empirically | To be determined empirically |
Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies must be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the fragmentation.
Mechanism of Action of Carnidazole
The antiprotozoal activity of Carnidazole, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target organism. This process is more efficient in anaerobic or microaerophilic organisms, which contributes to its selective toxicity.
Simplified Carnidazole Mechanism.
Conclusion
Carnidazole-d3 is an indispensable tool for researchers requiring accurate and precise quantification of Carnidazole in biological samples. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of sample matrix effects and procedural variability, leading to robust and reliable data. The information and representative protocols provided in this guide serve as a comprehensive resource for the development and implementation of bioanalytical methods for Carnidazole.
